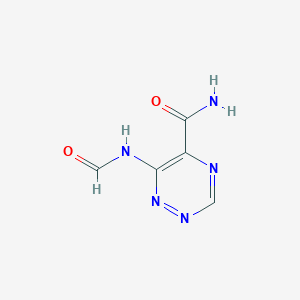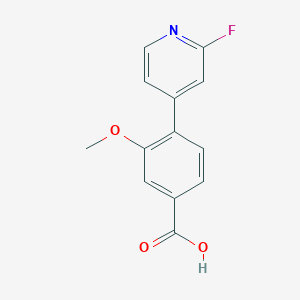
4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid is a fluorinated aromatic compound that features both a pyridine and a benzoic acid moiety. The presence of fluorine in the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, such as 2-fluoropyridine, which undergoes a series of reactions including halogen exchange and borylation . The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to form an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(2-Fluoropyridin-4-yl)-3-formylbenzoic acid, while reduction of the benzoic acid moiety can produce 4-(2-Fluoropyridin-4-yl)-3-methoxybenzyl alcohol .
Aplicaciones Científicas De Investigación
4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The methoxy and benzoic acid moieties can also contribute to the compound’s overall pharmacological profile by influencing its solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine-4-boronic acid: Another fluorinated pyridine derivative used in similar applications.
4-Fluoropyridinone: A compound with a fluorine atom in the pyridine ring, used in the synthesis of various pharmaceuticals.
Uniqueness
4-(2-Fluoropyridin-4-yl)-3-methoxybenzoic acid is unique due to the combination of its fluorinated pyridine and methoxybenzoic acid moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H10FNO3 |
|---|---|
Peso molecular |
247.22 g/mol |
Nombre IUPAC |
4-(2-fluoropyridin-4-yl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-11-6-9(13(16)17)2-3-10(11)8-4-5-15-12(14)7-8/h2-7H,1H3,(H,16,17) |
Clave InChI |
BYALOOGKTGVMBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


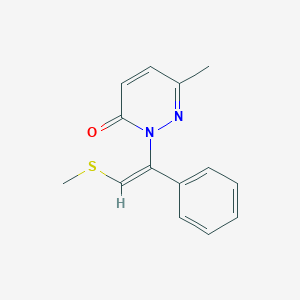

![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
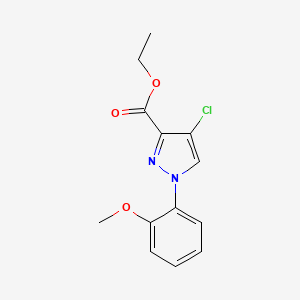
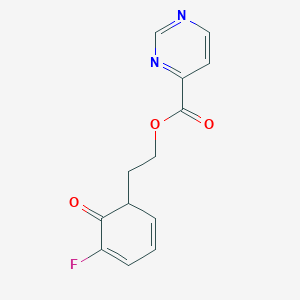
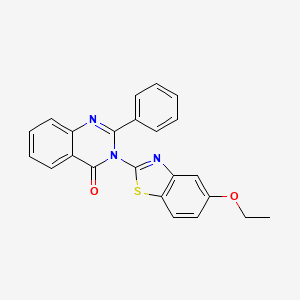
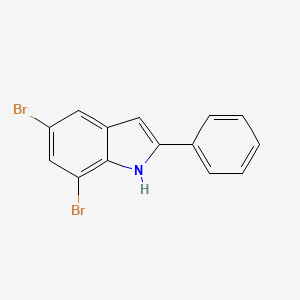
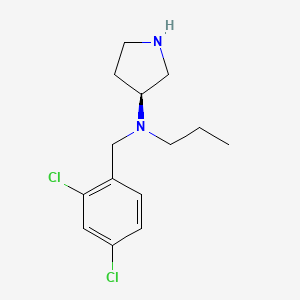
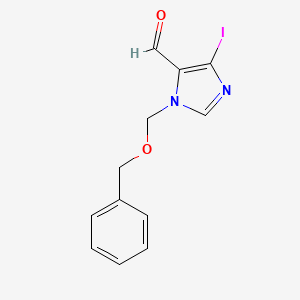
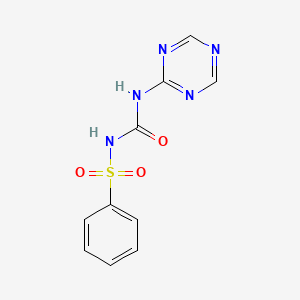
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
